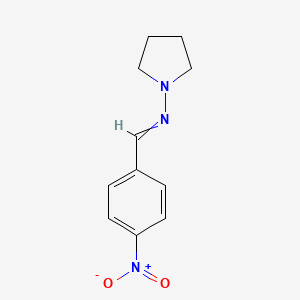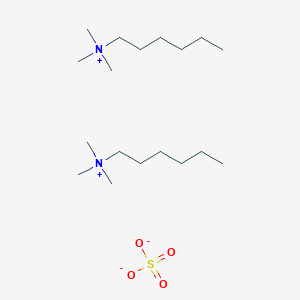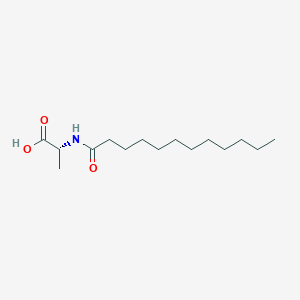![molecular formula C10H20N3O3P B14604014 Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate CAS No. 59374-63-9](/img/structure/B14604014.png)
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate typically involves the reaction of diethyl phosphoramidate with cyano(diethylamino)methylidene. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the products .
Major Products
The major products formed from these reactions include phosphoramidate oxides, amine derivatives, and substituted phosphoramidates. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential chemotherapeutic agent due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with DNA and RNA, leading to the disruption of cellular processes and inhibition of cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphoramidate: Similar in structure but lacks the cyano(diethylamino)methylidene group.
N,N-Dimethylethanamine: A tertiary amine with different functional groups attached to the nitrogen atom.
Uniqueness
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate is unique due to the presence of both cyano and diethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
59374-63-9 |
|---|---|
Fórmula molecular |
C10H20N3O3P |
Peso molecular |
261.26 g/mol |
Nombre IUPAC |
1-cyano-N'-diethoxyphosphoryl-N,N-diethylmethanimidamide |
InChI |
InChI=1S/C10H20N3O3P/c1-5-13(6-2)10(9-11)12-17(14,15-7-3)16-8-4/h5-8H2,1-4H3 |
Clave InChI |
JMBJDGJVACDDOV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=NP(=O)(OCC)OCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)






